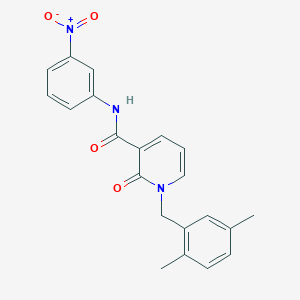
1-(2,5-dimethylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly known as DM-247, is a novel dihydropyridine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DM-247 has been found to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of DM-247 is not fully understood. However, studies have suggested that DM-247 exerts its anti-inflammatory and anti-tumor effects by modulating the activity of various signaling pathways involved in inflammation and cancer progression. DM-247 has been found to inhibit the NF-κB and MAPK signaling pathways, which are known to play a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
DM-247 has been found to exhibit several biochemical and physiological effects. Studies have shown that DM-247 inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. Additionally, DM-247 has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DM-247 has also been found to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DM-247 is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of DM-247 is its poor solubility in water, which can make it challenging to use in laboratory experiments. Additionally, more research is needed to fully understand the mechanism of action of DM-247 and its potential side effects.
Orientations Futures
There are several future directions for the research on DM-247. One potential direction is the development of new drugs based on DM-247 for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to fully understand the mechanism of action of DM-247 and its potential side effects. Further studies are also needed to optimize the synthesis of DM-247 and improve its solubility in water for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of DM-247 involves the reaction between 2,5-dimethylbenzylamine and 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then subjected to a reduction reaction using sodium borohydride, followed by cyclization with ethyl acetoacetate. The final step involves the reaction of the cyclized product with 2,4-dinitrophenylhydrazine to yield DM-247.
Applications De Recherche Scientifique
DM-247 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that DM-247 exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DM-247 has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-8-9-15(2)16(11-14)13-23-10-4-7-19(21(23)26)20(25)22-17-5-3-6-18(12-17)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGABRBNRAFIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2619008.png)
![2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane](/img/structure/B2619009.png)
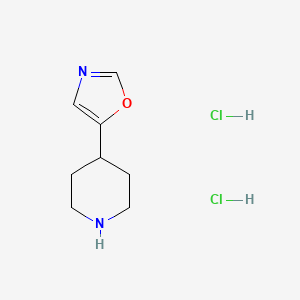
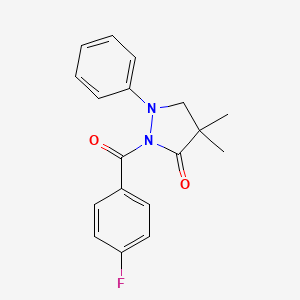
![(Z)-ethyl 4-((4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2619015.png)
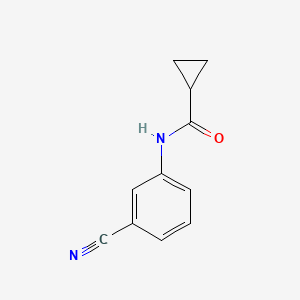
![N-(3-fluoro-4-morpholinophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2619017.png)
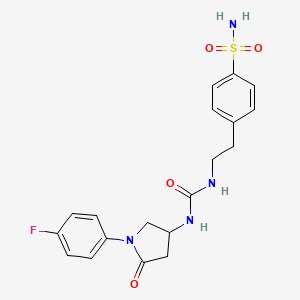
![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2619021.png)

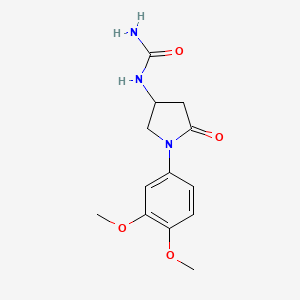
![methyl N-[4-({2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2619027.png)